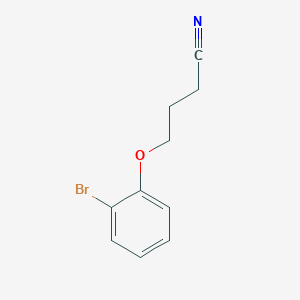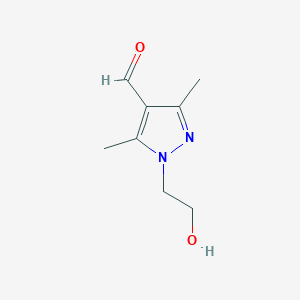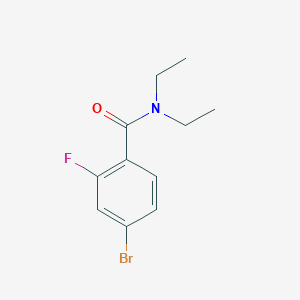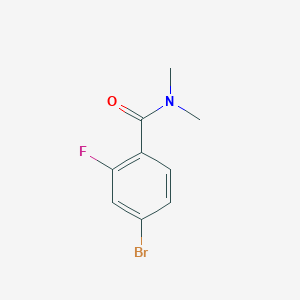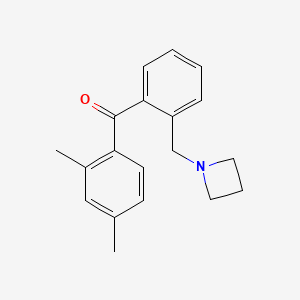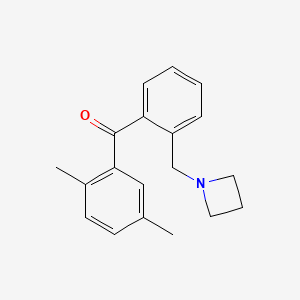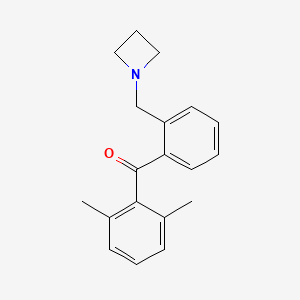![molecular formula C13H17N3O2 B1292982 2-[4-(1,3-苯并噁唑-2-基)吗啉-2-基]乙胺 CAS No. 1119450-65-5](/img/structure/B1292982.png)
2-[4-(1,3-苯并噁唑-2-基)吗啉-2-基]乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine is a chemical compound that features a benzoxazole ring fused to a morpholine ring, connected via an ethanamine chain.
科学研究应用
2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with formic acid or its derivatives.
Morpholine Ring Formation: The morpholine ring can be synthesized by reacting diethanolamine with a suitable dehydrating agent.
Coupling Reaction: The benzoxazole and morpholine rings are then coupled using a suitable linker, such as an ethanamine chain, under specific reaction conditions involving catalysts and solvents
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.
Substitution: The ethanamine chain can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: N-oxides of the morpholine ring.
Reduction Products: Dihydrobenzoxazole derivatives.
Substitution Products: Various substituted ethanamine derivatives.
作用机制
The mechanism of action of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.
相似化合物的比较
2-[4-(1,3-Benzoxazol-2-yl)piperidin-2-yl]ethanamine: Similar structure but with a piperidine ring instead of morpholine.
2-[4-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]ethanamine: Contains a pyrrolidine ring instead of morpholine.
Uniqueness: 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets .
属性
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-6-5-10-9-16(7-8-17-10)13-15-11-3-1-2-4-12(11)18-13/h1-4,10H,5-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYIUSRKWKCAHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=CC=CC=C3O2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
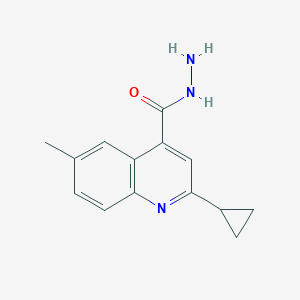
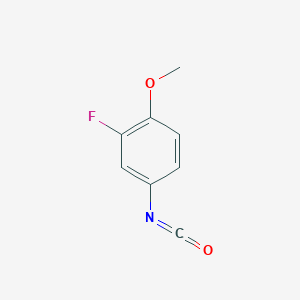

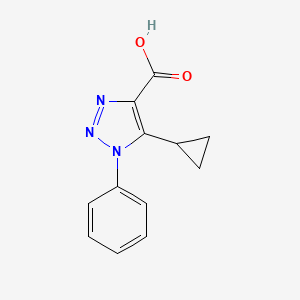
![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)
